

# Metabolic Fate of 1S-LSD in Animal Models: A Technical Guide

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## Compound of Interest

Compound Name: 1S-LSD

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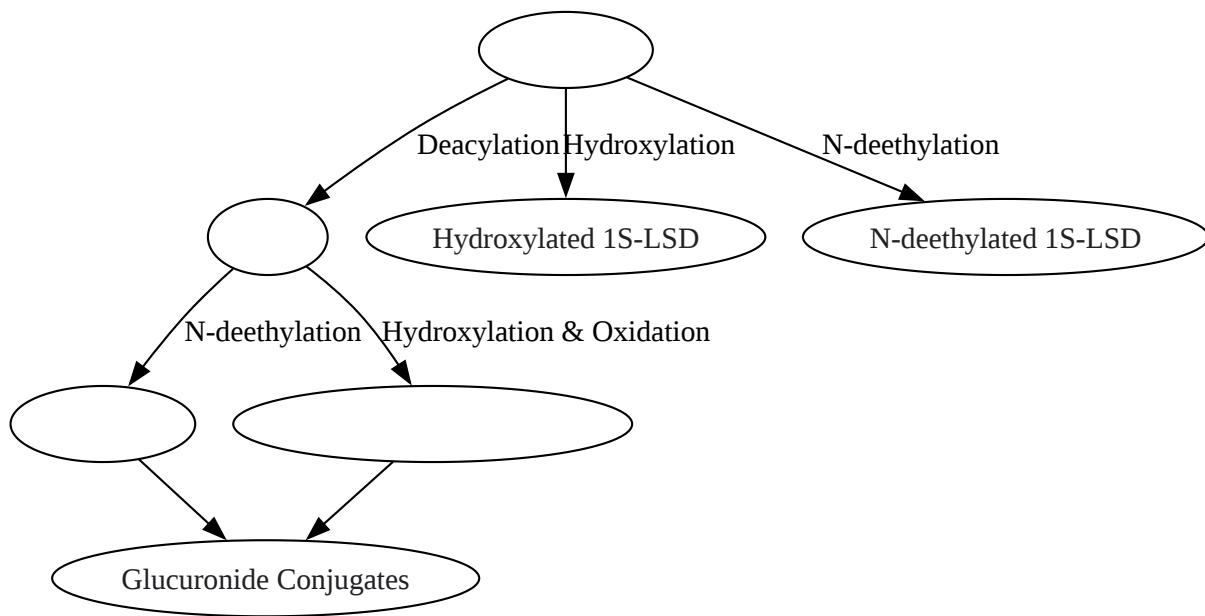
Disclaimer: Direct *in vivo* studies detailing the metabolic fate of 1-[3-(trimethylsilyl)propanoyl]-LSD (**1S-LSD**) in animal models are not extensively available in the current scientific literature. This guide provides a comprehensive overview based on the *in vitro* metabolism of **1S-LSD** and *in vivo* data from studies on lysergic acid diethylamide (LSD) and its other N-acylated analogs, such as ALD-52 and 1P-LSD. These compounds serve as the closest available surrogates to predict the metabolic pathways of **1S-LSD** in animal models.

## Executive Summary

This technical guide delineates the anticipated metabolic fate of **1S-LSD** in animal models, drawing upon existing research on LSD and its analogs. The primary metabolic pathway for N-acylated LSD derivatives *in vivo* is deacylation to form LSD, which then undergoes further biotransformation. This suggests that **1S-LSD** likely acts as a prodrug for LSD. Subsequent metabolism of LSD in animal models, including rats and mice, involves N-dealkylation, hydroxylation, and glucuronide conjugation. This document provides a detailed examination of these pathways, quantitative data from relevant animal studies, experimental protocols, and visual representations of the metabolic processes and experimental workflows.

## Predicted Metabolic Pathways of 1S-LSD in Animal Models

Based on in vitro studies using human liver microsomes, **1S-LSD** is expected to undergo two primary metabolic phases in animal models. Phase I reactions will likely involve deacylation and modifications of the acyl group, followed by Phase II conjugation reactions for excretion.

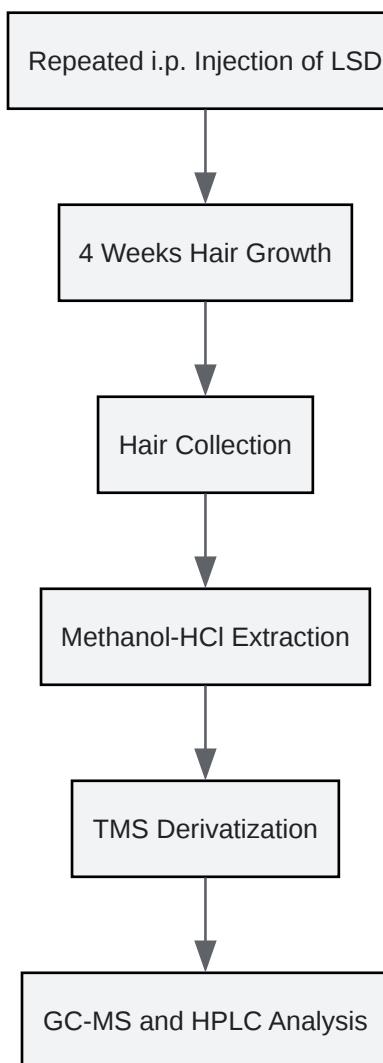


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Caption: Experimental workflow for in vivo metabolism studies in rats.

## Detection of LSD and nor-LSD in Rat Hair

- Animal Model: Rats with pigmented hair. [1][2]\* Drug Administration: LSD was administered intraperitoneally (i.p.) once per day for 10 consecutive days at doses of 0.05, 0.1, 0.5, 1, and 2 mg/kg. [1][2]\* Sample Collection: Newly grown hair was collected 4 weeks after the first administration. [1][2]\* Sample Preparation: Hair samples were washed, dried, and then extracted with a methanol-HCl mixture. The extract was then purified and derivatized for analysis. [2]\* Analytical Method: LSD and nor-LSD were detected and quantified using gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with fluorometric detection. [1][2] dot



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Caption: Workflow for detection of LSD and metabolites in rat hair.

## In Vitro Metabolism of **1S-LSD**

While in vivo animal data is limited, in vitro studies using human liver microsomes provide significant insight into the metabolic fate of **1S-LSD**. These studies have identified a moderately rapid metabolism of the parent compound, with the early formation of LSD. [3]A total of 62 metabolites were observed, with the major ones being hydroxylated on the 3-silylpropanoyl moiety. [3]Key metabolites that retained the 3-silylpropanoyl group include N-deethylated **1S-LSD**, N-deethylated and silanized **1S-LSD**, N-deethylated and monohydroxylated **1S-LSD**, and silanolized **1S-LSD**. [3]These findings suggest a complex metabolic pathway and highlight potential target analytes for monitoring **1S-LSD** consumption.

## Discussion and Future Directions

The available evidence strongly suggests that **1S-LSD**, like other N-acylated LSD analogs, primarily functions as a prodrug for LSD *in vivo*. The metabolic pathways of LSD are well-characterized across various animal species and involve hydroxylation, N-dealkylation, and conjugation. It is highly probable that after deacylation to LSD, **1S-LSD** follows these same metabolic routes.

However, the presence of the silicon-containing acyl group introduces novel metabolic possibilities, as demonstrated by the *in vitro* findings. Hydroxylation and other modifications of this side chain before or after deacylation could lead to a unique metabolite profile for **1S-LSD**.

To provide a definitive understanding of the metabolic fate of **1S-LSD** in animal models, further research is imperative. Specifically, *in vivo* studies in rodents (rats and mice) are needed to:

- Quantify the plasma and tissue concentrations of **1S-LSD**, LSD, and other potential metabolites over time.
- Determine the pharmacokinetic parameters of **1S-LSD**, including its rate of conversion to LSD.
- Characterize the full profile of metabolites in urine and feces to construct a complete metabolic pathway.

Such studies will be crucial for drug development professionals in understanding the efficacy, safety, and toxicology of **1S-LSD** and for researchers and scientists in forensic and clinical settings.

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